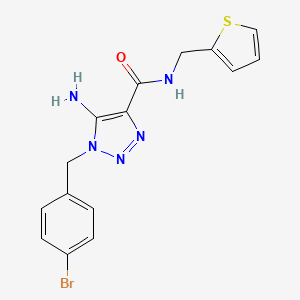

5-amino-1-(4-bromobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-(4-bromobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a 4-bromobenzyl group at the N1 position and a thiophen-2-ylmethyl carboxamide moiety at the C4 position. Its molecular formula is C₁₆H₁₄BrN₅OS, with a molecular weight of 412.29 g/mol. Key structural features include:

- Thiophen-2-ylmethyl carboxamide: The sulfur-containing thiophene moiety may contribute to π-π stacking interactions and metabolic stability .

Synthetic protocols for this compound involve cyclization reactions followed by amide coupling, achieving a 90% yield with purity confirmed via IR, ¹H-NMR, and mass spectrometry .

Properties

IUPAC Name |

5-amino-1-[(4-bromophenyl)methyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN5OS/c16-11-5-3-10(4-6-11)9-21-14(17)13(19-20-21)15(22)18-8-12-2-1-7-23-12/h1-7H,8-9,17H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCRLOGMUZHAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-1-(4-bromobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : The triazole ring is formed through a reaction between an azide and an alkyne.

- Introduction of the Bromobenzyl Group : This is achieved by substituting a hydrogen atom on the triazole ring with a bromobenzyl group.

- Attachment of the Thiophen Group : The thiophen group is introduced via a coupling reaction.

- Formation of the Carboxamide Group : This involves reacting the triazole derivative with an amine to create the carboxamide functionality.

The molecular formula for this compound is , with a molecular weight of approximately 392.27 g/mol .

Antimicrobial Properties

Research indicates that compounds with a similar structure have demonstrated significant antimicrobial activity. For instance, derivatives containing the 1,2,3-triazole core have been reported to exhibit potent antibacterial effects against various pathogens such as E. coli and Staphylococcus aureus. The presence of halogen substituents like bromine can enhance the binding affinity to bacterial targets, potentially leading to increased efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds similar to this compound showed promising results in inhibiting cell proliferation in cancer cell lines. In particular, compounds from this class have been noted for their ability to induce apoptosis in lung cancer cells (H460) and exhibit significant cytotoxicity with IC50 values around 6.06 μM .

The mechanism through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : It may act by inhibiting specific enzymes or receptors associated with disease pathways.

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) production and enhancing expression levels of pro-apoptotic markers like LC3 and γ-H2AX .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to peripheral substituents have been shown to significantly impact activity. For instance, replacing functional groups on the triazole core can lead to variations in potency and selectivity against specific targets .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 5-amino-1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | Structure | Antibacterial | 12.00 |

| 5-amino-1-(4-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | Structure | Anticancer | 8.50 |

| 5-amino-1-(4-methylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | Structure | Antiviral | 15.00 |

Case Studies

Several case studies have explored the efficacy of triazole derivatives in treating infectious diseases and cancers:

- Chagas Disease Treatment : A study identified a series of 5-amino-1,2,3-triazole derivatives that showed significant suppression of Trypanosoma cruzi burden in mouse models .

- Antitumor Activity : Research indicated that specific modifications to the triazole scaffold resulted in compounds that effectively induced apoptosis in various cancer cell lines while exhibiting low toxicity towards normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,3-triazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of the target compound with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Triazole-4-carboxamide Derivatives

Key Observations:

Aryl Substituent Effects: Electron-withdrawing groups (e.g., bromo, chloro) enhance stability and binding to hydrophobic targets. Fluorophenyl substituents (e.g., 3o) increase metabolic resistance and target affinity in kinase inhibitors .

Amide Substituent Diversity: Thiophen-2-ylmethyl (target compound) vs. quinolinyl (3o): Thiophene’s smaller aromatic system may reduce off-target interactions compared to bulkier quinoline . Hydroxypropan-2-yl (ZIPSEY): Introduces chiral centers and hydrogen-bonding capacity, critical for β-turn mimicry in protein-binding applications .

SOS response inhibitors (e.g., 5-amino-1-(carbamoylmethyl)) highlight the scaffold’s versatility, though the target compound’s thiophene group may redirect activity toward different pathways .

Synthetic Accessibility :

- The target compound’s 90% yield surpasses many analogs (e.g., 24% yield for 6q in ), reflecting optimized coupling conditions .

Q & A

Q. Methodological approach :

Spectroscopic Analysis :

- 1H/13C NMR : Assign peaks to confirm the triazole ring (δ 7.5–8.5 ppm for H-5) and thiophene substituents (δ 6.5–7.2 ppm).

- HRMS : Validate molecular formula (e.g., C15H12BrN5OS requires m/z 403.99).

X-ray Crystallography :

- Use SHELXL for refinement (monoclinic space group, R1 < 0.05). Anisotropic displacement parameters resolve ambiguities in the triazole-thiophene orientation .

Advanced: How to resolve contradictions in enzyme inhibition data (e.g., IC50 variability across assays)?

Contradictions often arise from assay conditions (pH, co-solvents) or off-target effects. Mitigation strategies :

Orthogonal Assays : Compare results from fluorometric (e.g., CA inhibition) and calorimetric (ITC) methods.

Mutagenesis Studies : Identify binding residues (e.g., His94 in carbonic anhydrase) to confirm target engagement .

Solvent Controls : Replace DMSO with PEG-400 to exclude solvent-artifact interactions .

Advanced: What strategies improve aqueous solubility while retaining bioactivity?

| Strategy | Method | Trade-offs |

|---|---|---|

| Co-solvent Systems | Use 10–20% PEG-400 or cyclodextrin complexes | May reduce membrane permeability |

| Prodrug Design | Introduce phosphate esters at the amino group (hydrolyzed in vivo) | Requires stability testing in serum |

| Structural Modifications | Replace bromobenzyl with pyridyl groups (enhanced H-bonding) | May alter target selectivity |

Data from analogs (e.g., fluorophenyl derivatives) show solubility improvements from <10 µM to >100 µM in PBS .

Advanced: How to design experiments for target validation in complex biological systems?

CRISPR-Cas9 Knockout Models : Validate target dependency in HEK293T cells lacking the putative enzyme (e.g., carbonic anhydrase IX).

SPR/BLI Binding Studies : Quantify binding kinetics (KD, kon/koff) using immobilized recombinant protein.

Metabolomic Profiling : LC-MS/MS to track downstream effects (e.g., bicarbonate depletion in CA inhibition) .

Advanced: How to address discrepancies in computational vs. experimental binding affinities?

Q. Root causes :

- Force Field Limitations : AMBER/CHARMM may misestimate halogen bonding (Br···π interactions).

- Solvent Entropy : Implicit solvent models (GB/SA) underestimate hydrophobic effects.

Q. Solutions :

- QM/MM Hybrid Simulations : Refine binding poses using Gaussian09 for the ligand and GROMACS for the protein.

- Alchemical Free Energy Calculations : Predict ΔΔG with FEP/MBAR for bromine substituent effects .

Basic: What analytical techniques confirm purity (>95%) for in vitro studies?

- HPLC-DAD : C18 column, 0.1% TFA in H2O/ACN (gradient: 5–95% ACN in 20 min).

- Elemental Analysis : %C, %H, %N within ±0.4% of theoretical values.

- TLC Monitoring : Rf = 0.3–0.5 (silica GF254, EtOAc:hexane 1:1) .

Advanced: How to optimize reaction conditions for scale-up (mg to gram quantities)?

| Parameter | Lab Scale | Pilot Scale | Considerations |

|---|---|---|---|

| Catalyst | CuI (5 mol%) | CuSO4·5H2O (1 mol%) | Cost and copper residue removal |

| Solvent | DMF (5 mL) | TBME (non-polar) | EHS constraints (DMF toxicity) |

| Reaction Time | 12 hr | 6 hr (flow chemistry) | Thermal degradation at higher temps |

Data from triazole analogs show 80% yield scalability with flow reactors .

Advanced: How to validate the compound’s metabolic stability in preclinical models?

Microsomal Assays : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS at 0, 15, 30, 60 min.

CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).

Plasma Protein Binding : Equilibrium dialysis (human serum albumin, 95% binding indicates limited free fraction) .

Advanced: How to reconcile conflicting crystallographic and docking poses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.